
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H5BF14O2 and a molecular weight of 457.96 g/mol . This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with perfluoropropan-2-yl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with perfluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired boronic acid compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenylboronic acids and their derivatives.
科学研究应用
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acids as potential agents.
相似化合物的比较
Similar compounds to (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid include other boronic acids and their derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups, used in various synthetic applications.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
The uniqueness of this compound lies in its perfluorinated substituents, which impart distinct electronic and steric properties, making it particularly useful in specialized applications where traditional boronic acids may not be suitable.
属性
CAS 编号 |
1402929-36-5 |
|---|---|
分子式 |
C12H5BF14O2 |
分子量 |
457.96 g/mol |
IUPAC 名称 |
[3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H5BF14O2/c14-7(9(16,17)18,10(19,20)21)4-1-5(3-6(2-4)13(28)29)8(15,11(22,23)24)12(25,26)27/h1-3,28-29H |
InChI 键 |
YQAPCAVWNDLIRB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
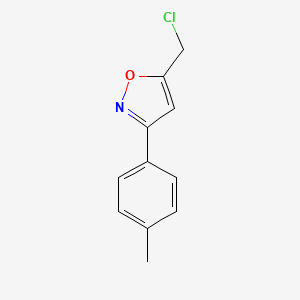
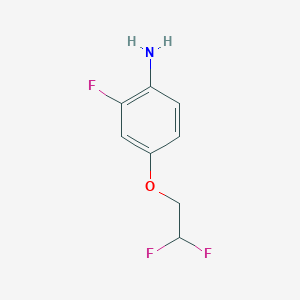

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
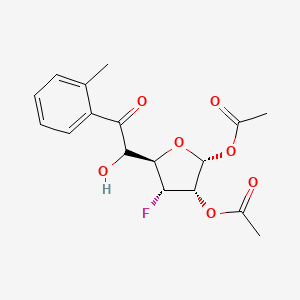
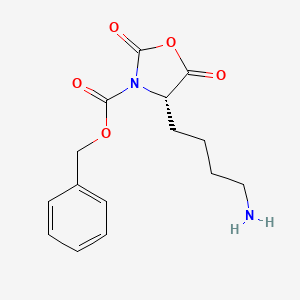
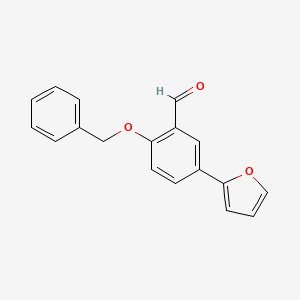
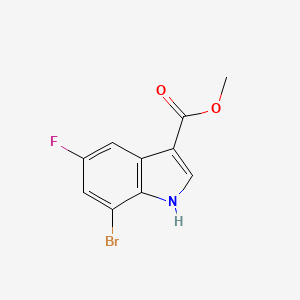
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)
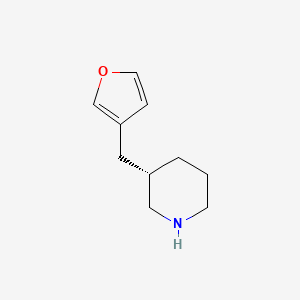
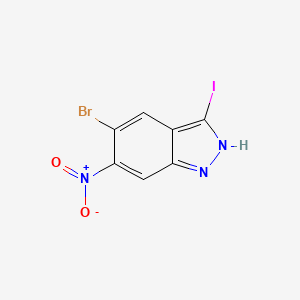
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
